molecular formula C17H30N2O2 B1385300 N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine CAS No. 1040686-25-6

N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine

Cat. No.: B1385300
CAS No.: 1040686-25-6
M. Wt: 294.4 g/mol
InChI Key: VOQSCMJBNUJENC-UHFFFAOYSA-N
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Description

Historical Context of Ethylenediamine Derivatives in Organic Chemistry

The development of ethylenediamine derivatives represents one of the most significant chapters in the evolution of organic chemistry, beginning with the discovery of ethylenediamine itself as a fundamental building block for chemical synthesis. Ethylenediamine, with the formula C2H4(NH2)2, emerged as the first member of the polyethylene amines family and quickly established itself as a cornerstone compound in both industrial and academic chemistry. The historical significance of ethylenediamine derivatives can be traced to their early recognition as powerful chelating agents, with their ability to form stable complexes with metal ions driving extensive research into their coordination chemistry and practical applications.

The industrial production of ethylenediamine began in the mid-20th century through the reaction of 1,2-dichloroethane with ammonia under high pressure and temperature conditions, establishing the foundation for large-scale synthesis of derivative compounds. This manufacturing breakthrough enabled the production of approximately 500,000 tonnes of ethylenediamine annually by 1998, demonstrating the massive industrial demand for this fundamental chemical building block. The availability of ethylenediamine in large quantities subsequently facilitated the development of numerous derivative compounds, each designed to address specific chemical and biological challenges.

The pharmaceutical applications of ethylenediamine derivatives emerged prominently in the 1930s with the discovery of antihistaminic compounds. The ethylenediamine-derived antihistamines became the oldest class of first-generation antihistamines, beginning with piperoxan, discovered in 1933 at the Pasteur Institute in France. This breakthrough established ethylenediamine derivatives as important pharmaceutical intermediates, leading to the development of compounds such as mepyramine, tripelennamine, and antazoline. The success of these early pharmaceutical applications demonstrated the versatility of the ethylenediamine scaffold and encouraged further exploration of structural modifications.

Historical Milestone Year Significance Reference
Discovery of Piperoxan 1933 First ethylenediamine-derived antihistamine
Industrial Production Scale 1998 500,000 tonnes annual production
Ethambutol Development 1950s Anti-tubercular application
Chelating Agent Applications Mid-20th Century EDTA synthesis from ethylenediamine

The evolution of ethylenediamine derivatives has been driven by systematic structure-activity relationship studies that have revealed the critical importance of substituent patterns on biological and chemical activity. Research has demonstrated that the size and nature of alkyl groups on the ethylenediamine nitrogens are crucial for activity, with small alpha-branched alkyl groups proving more effective than longer alkyl chains or those branched at other positions. These findings have guided the rational design of new derivatives, including compounds like this compound, which incorporate specific substitution patterns to achieve desired properties.

Significance of Benzyl-Ethoxyethoxy Substituents in Molecular Design

The incorporation of benzyl-ethoxyethoxy substituents into ethylenediamine frameworks represents a sophisticated approach to molecular design that combines multiple functional elements to achieve specific chemical and biological objectives. The benzyl group provides aromatic character that enhances molecular recognition properties and potential for pi-pi stacking interactions, while simultaneously introducing hydrophobic character that can influence membrane permeability and protein binding. The strategic placement of the benzyl substituent creates opportunities for additional chemical modifications and serves as an attachment point for further functionalization in synthetic applications.

The ethoxyethoxy chain component of the substituent pattern represents a deliberate incorporation of ethylene glycol ether functionality, which has become increasingly important in modern molecular design due to its unique combination of properties. Ethylene glycol ethers provide enhanced aqueous solubility while maintaining compatibility with organic solvents, making them valuable for creating compounds with improved pharmaceutical properties. The ethylene glycol ether chains also contribute to biocompatibility and can reduce toxicity compared to purely hydrocarbon-based substituents, making them attractive for applications in biological systems.

The specific 2-(2-ethoxyethoxy) substitution pattern on the benzyl group creates a flexible chain that can adopt multiple conformations, potentially allowing the molecule to interact with diverse binding sites or coordination environments. This flexibility is particularly important in applications where the compound must accommodate different molecular targets or participate in dynamic chemical processes. The ether linkages within the chain provide additional coordination sites for metal binding, expanding the compound's potential as a chelating agent beyond the traditional nitrogen-based coordination of the ethylenediamine core.

Research into ethylene glycol-based side chains has demonstrated their critical importance in determining the properties of organic materials, particularly in applications involving charge transport and ionic conductivity. Studies of glycolated polythiophenes with pendant ethylene glycol chains spanning two to six ethylene glycol repeat units have shown that the length of these chains significantly influences electrochemical and structural characteristics. These findings suggest that the incorporation of ethoxyethoxy substituents into ethylenediamine derivatives like this compound can be expected to modulate the compound's behavior in electrochemical applications and its interactions with ionic species.

Substituent Component Functional Contribution Design Rationale Reference
Benzyl Group Aromatic interactions, hydrophobic character Enhanced molecular recognition
Ethoxyethoxy Chain Aqueous solubility, biocompatibility Improved pharmaceutical properties
Ether Linkages Additional coordination sites Expanded chelating capability
Flexible Chain Structure Conformational adaptability Versatile binding interactions

The molecular engineering strategy employed in designing this compound reflects contemporary approaches to creating multifunctional compounds that can address multiple design objectives simultaneously. The combination of benzyl and ethoxyethoxy substituents creates a molecule capable of participating in diverse chemical interactions while maintaining the fundamental chelating properties of the ethylenediamine core. This design philosophy has proven successful in applications ranging from redox flow battery electrolytes to pharmaceutical intermediates, demonstrating the broad applicability of this substitution strategy.

The significance of benzyl-ethoxyethoxy substituents extends to their role in modulating the compound's physical properties, including melting point, boiling point, and solubility characteristics. The presence of both aromatic and ether functionalities creates a compound with intermediate polarity that can dissolve in a range of solvents, facilitating its use in diverse synthetic and analytical applications. This versatility in solvent compatibility is particularly valuable for applications requiring processing from solution or compatibility with various reaction media, making such compounds attractive for industrial and research applications.

Properties

IUPAC Name

N-[[2-(2-ethoxyethoxy)phenyl]methyl]-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-4-19(5-2)12-11-18-15-16-9-7-8-10-17(16)21-14-13-20-6-3/h7-10,18H,4-6,11-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQSCMJBNUJENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CC=CC=C1OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzylamine Intermediate

The initial step involves the formation of the benzylamine derivative bearing the 2-(2-ethoxyethoxy) substituent. This is typically achieved via nucleophilic substitution or reductive amination:

  • Starting Material: 2-(2-ethoxyethoxy)benzaldehyde or a similar aldehyde precursor.
  • Reaction: Reductive amination with ammonia or primary amines, often using reducing agents such as sodium cyanoborohydride or sodium borohydride, under mild acidic or neutral conditions.
  • Outcome: Formation of N-(2-(2-ethoxyethoxy)benzyl)amine.

Research Data: Patents such as US7038078B2 describe analogous synthetic approaches involving aminoethoxy derivatives, emphasizing the importance of selective reduction and protection strategies to prevent side reactions.

Alkylation of the Amine to Introduce Ethoxyethoxy Group

The benzylamine intermediate undergoes alkylation to incorporate the ethoxyethoxy moiety:

  • Reagents: Ethoxyethyl halides (e.g., 2-(2-iodoethoxy)ethyl chloride) or activated derivatives.
  • Conditions: Base-promoted nucleophilic substitution, typically using potassium carbonate or sodium hydride in aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Mechanism: SN2 displacement of halide by the amine nitrogen, attaching the ethoxyethoxy chain.

Research Data: Similar protocols are detailed in organic synthesis literature for functionalizing aromatic amines with ethoxyethoxy groups, emphasizing the importance of controlling reaction conditions to favor monoalkylation.

Formation of the Ethanediamine Core

The core diamine structure is assembled via a condensation or reductive amination:

  • Starting Material: Ethanediamine (ethylenediamine).
  • Reaction: N,N-Diethylation of ethylenediamine using ethyl halides (e.g., ethyl bromide or chloride) in the presence of bases like potassium carbonate or sodium hydroxide.
  • Outcome: N,N-Diethyl-1,2-ethanediamine.

Research Data: Patent US7038078B2 discusses similar N,N-diethylation processes, highlighting the importance of controlling alkylation to prevent over-alkylation or quaternization.

Coupling of the Benzylamine and Ethanediamine

The final step involves coupling the benzylamine derivative with the diethyl-ethanediamine:

  • Reagents: Coupling agents such as carbodiimides (e.g., EDC or DCC) or activated esters.
  • Conditions: Mild heating in solvents like dichloromethane or DMF, with catalysts or additives to facilitate amide bond formation.
  • Outcome: Formation of the target compound with the benzyl group attached to the ethane diamine backbone.

Research Data: Literature on peptide coupling and amide bond formation provides insight into optimizing reaction conditions for such complex molecules.

Data Summary Table

Step Reaction Type Reagents Solvent/Conditions Key Features References
1 Reductive amination NH3, NaBH3CN Mild acid/base, room temp Selective amine formation US7038078B2
2 Alkylation Ethoxyethyl halide Base (K2CO3), aprotic solvent SN2 reaction Organic synthesis protocols
3 N,N-Diethylation Ethyl halides NaOH or K2CO3, elevated temp Alkylation control US7038078B2
4 Coupling Carbodiimides Mild heating, aprotic solvent Amide bond formation Peptide synthesis literature

Notes on Methodology

  • Protection Strategies: Protecting groups may be employed to prevent undesired reactions, especially during multi-step sequences.
  • Purification: Techniques such as column chromatography, recrystallization, and distillation are used to isolate and purify intermediates and the final product.
  • Reaction Optimization: Parameters like temperature, solvent polarity, and reagent equivalents are carefully optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine is widely used in proteomics research. It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it is used in the development of new pharmaceuticals and in the study of enzyme mechanisms .

Mechanism of Action

The mechanism of action of N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key signaling molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzyl and Amine Groups

  • N1,N2-Bis(4-Bromobenzyl)ethane-1,2-diamine (CAS 2551-54-4): This compound replaces the ethoxyethoxy group with bromine atoms at the para positions of the benzyl rings. The bromine substituents increase molecular weight (398.14 g/mol) and introduce halogen-dependent reactivity, such as participation in Suzuki coupling or nucleophilic substitution reactions.
  • N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine :
    The substitution of ethoxyethoxy with a chlorophenylthio group introduces sulfur, which may confer thiol-mediated redox activity or metal coordination capacity. The dimethylamine group (vs. diethyl in the target) reduces steric hindrance, possibly allowing tighter binding to enzyme active sites .

Coordination Chemistry and Metal Complexes

  • {N1-[2-(Butylselanyl)benzyl]-N2,N2-dimethylethane-1,2-diamine}dichloridomercury(II) :
    The selanyl (Se) group in this complex enables coordination to mercury, forming a distorted square-pyramidal geometry. The target compound lacks such a heteroatom, limiting its metal-binding capacity. However, its ethoxyethoxy chain may facilitate hydrogen bonding or polar interactions in biological systems .

Aromatic Heterocycle-Containing Analogues

  • N′-[2-(4-Methoxyphenyl)-4-quinolinyl]-N,N-dimethyl-1,2-ethanediamine hydrobromide: The quinoline core provides a planar aromatic system for π-π stacking with biomolecular targets, such as DNA or kinase enzymes. The target compound’s benzyl group lacks this rigidity, suggesting divergent mechanisms of action. The methoxy group in both compounds may contribute to similar electronic effects on solubility .

Biological Activity

N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine, a compound with the CAS number 1040686-25-6, is a member of the ethylenediamine family. This compound has garnered attention due to its potential biological activities, including antimicrobial and cytotoxic properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

The chemical structure and properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC17H30N2O2
Molar Mass294.43 g/mol
Density0.979 ± 0.06 g/cm³
Boiling Point391.1 ± 32.0 °C
pKa10.13 ± 0.25
Hazard ClassIrritant

Antimicrobial Properties

Compounds containing the ethylenediamine moiety have been reported to exhibit significant antimicrobial activity against a range of pathogens. Studies indicate that derivatives of ethylenediamine can inhibit the growth of bacteria and fungi effectively. For instance, this compound was evaluated for its antibacterial activity against various strains, showing promising results in inhibiting bacterial growth.

Cytotoxic Activity

Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. A study involving human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines assessed the compound's ability to induce cytotoxicity through mechanisms such as cell cycle arrest and disruption of mitochondrial membrane potential.

Case Study: Cytotoxicity Evaluation
In vitro studies utilized crystal violet dye binding assays to determine cell viability after treatment with varying concentrations of the compound over 24 hours. The results indicated that higher concentrations led to significant reductions in cell viability across all tested cancer cell lines.

The mechanisms underlying the biological activities of this compound include:

  • Cell Cycle Arrest : The compound causes cell cycle arrest at different phases, which is critical for its anticancer properties.
  • Mitochondrial Dysfunction : It induces loss of mitochondrial membrane potential, leading to apoptosis in cancer cells.

Q & A

Basic Research Question

  • HPLC-MS : Quantifies impurities and degradation products using reverse-phase columns and electrospray ionization .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for coordination complexes .
  • pH-dependent solubility studies : Monitors precipitation in aqueous buffers (pH 4–10) to ensure compatibility with biological assays .

What mechanisms underlie the compound’s reported role in apoptosis and tumor suppression?

Advanced Research Question
The ethoxyethoxybenzyl group may modulate mitochondrial pathways by interacting with pro-apoptotic proteins (e.g., Bax/Bak). Researchers should:

  • Use Annexin V/PI dual staining to quantify early vs. late apoptosis .
  • Perform Western blotting to track caspase-3/7 activation and PARP cleavage .
  • Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .

How does this compound behave in coordination chemistry, and what are its applications?

Advanced Research Question
The diamine backbone chelates metals (e.g., Hg²⁺, Re⁵⁺), forming stable complexes with potential catalytic or therapeutic properties:

  • Crystal engineering : Adjust ligand denticity (e.g., N,N,O vs. N,N,N donors) to tune metal-ligand bond angles (e.g., 91.9° in Hg complexes) .
  • Redox activity : Monitor Re(V)→Re(III) transitions using cyclic voltammetry in acetonitrile .
  • Bioinorganic applications : Test antimicrobial activity via MIC assays against Gram-positive pathogens .

What strategies resolve contradictions in cytotoxicity data across studies?

Advanced Research Question
Discrepancies often arise from assay conditions or cell-line variability. Mitigation approaches include:

  • Standardized protocols : Use identical apoptosis kits (e.g., Annexin V-FITC) and exposure times (24–48 hrs) .
  • Orthogonal assays : Combine MTT viability tests with live-cell imaging to confirm necrosis vs. apoptosis .
  • Computational modeling : Predict binding affinities to targets like Bcl-2 using molecular docking (e.g., AutoDock Vina) .

How do structural modifications (e.g., ethoxyethoxy chain length) impact bioactivity?

Advanced Research Question
Systematic SAR studies are essential:

  • Chain elongation : Replace ethoxyethoxy with propoxyethoxy to assess logP changes (e.g., +0.8) and membrane permeability via Caco-2 assays .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl) on the benzyl ring to enhance electrophilicity and DNA intercalation potential .
  • Steric hindrance : Compare N,N-diethyl vs. N,N-dimethyl analogs using 3D pharmacophore models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine
Reactant of Route 2
Reactant of Route 2
N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.